Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl-
Description
The compound Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl- (hereafter referred to as Compound X) is a polycyclic heterocyclic molecule featuring a pyrimidoindole core with a substituted ethenyl group at the 10a position. This compound belongs to a broader class of pyrimido[1,2-a]indoles, which are studied for diverse pharmacological applications, including hypoglycemic, neurotropic, and anti-inflammatory activities .
Key structural features of Compound X include:
- Core: Pyrimido[1,2-a]indol-2(1H)-one, a fused bicyclic system combining pyrimidine and indole moieties.
- Substituents: 10a position: A conjugated ethenyl group linked to a 4-(dimethylamino)phenyl ring, enhancing π-electron delocalization. 10,10-dimethyl groups: Steric hindrance and hydrophobic interactions.
- Stereochemistry: The 3,4,10,10a-tetrahydro framework suggests partial saturation, reducing aromaticity compared to fully unsaturated analogs.
Properties
IUPAC Name |
10a-[2-[4-(dimethylamino)phenyl]ethenyl]-10,10-dimethyl-3,4-dihydro-1H-pyrimido[1,2-a]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-22(2)19-7-5-6-8-20(19)26-16-14-21(27)24-23(22,26)15-13-17-9-11-18(12-10-17)25(3)4/h5-13,15H,14,16H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDAWTQQWOGWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C1(NC(=O)CC3)C=CC4=CC=C(C=C4)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886415 | |
| Record name | Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60946-69-2 | |
| Record name | 10a-[2-[4-(Dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethylpyrimido[1,2-a]indol-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60946-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimido(1,2-a)indol-2(1H)-one, 10a-(2-(4-(dimethylamino)phenyl)ethenyl)-3,4,10,10a-tetrahydro-10,10-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060946692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10a-[2-[4-(dimethylamino)phenyl]vinyl]-3,4,10,10a-tetrahydro-10,10-dimethylpyrimido[1,2-a]indol-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Pyrimido[1,2-a]indol-2(1H)-one derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl- , exploring its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrimidine core fused with an indole moiety. The presence of a dimethylamino group and a vinyl phenyl substituent enhances its pharmacological profile. The synthesis of such compounds typically involves multi-step reactions including cyclization and functionalization processes that can be optimized for yield and purity.
Antimicrobial Properties
Recent studies have demonstrated that pyrimido[1,2-a]indole derivatives exhibit significant antimicrobial activity against various pathogens. For instance:
- Broad-Spectrum Antibacterial Activity : Compounds similar to the target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, derivatives have been tested against multidrug-resistant strains such as Acinetobacter baumannii, with promising results in both in vitro and in vivo models .
- Mechanism of Action : The antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Antitumor Activity
Pyrimido[1,2-a]indole derivatives have also been investigated for their antitumor properties:
- Cell Viability Studies : In vitro assays have indicated that these compounds can significantly reduce the viability of various cancer cell lines. For example, one study reported an IC50 value of approximately 5.76 µg/mL against B16 melanoma cells after 24 hours of treatment .
- Apoptosis Induction : The mechanism behind the antitumor activity is linked to the induction of apoptosis through activation of caspase pathways and modulation of signaling proteins involved in cell survival .
Immunomodulatory Effects
Some derivatives have shown potential as immunomodulators:
- Inhibition of Lymphocyte Proliferation : Certain compounds have been found to inhibit the proliferation of human peripheral blood lymphocytes stimulated by phytohemagglutinin A, suggesting a possible role in managing autoimmune disorders .
Case Studies
Several case studies illustrate the biological efficacy of pyrimido[1,2-a]indole derivatives:
- Study on Antibacterial Efficacy : In a controlled experiment involving various bacterial strains, a pyrimido derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used as controls. This highlights the potential for developing new antibacterial agents from this scaffold.
- Antitumor Efficacy in Vivo : An animal model study demonstrated that treatment with a pyrimido derivative led to reduced tumor size and improved survival rates compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.
Summary Table of Biological Activities
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of pyrimido[1,2-a]indole derivatives. For instance, a series of pyrimido[4,5-b]indole derivatives demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, compound GP-1 showed significant effectiveness against multidrug-resistant strains such as Acinetobacter baumannii .
Case Study: Compound GP-1
- Activity : Broad-spectrum antibacterial
- Target Pathogens : Multidrug-resistant Acinetobacter baumannii
- Mechanism : Inhibition of bacterial cell growth
- Study Reference :
Anticancer Activity
The compound also exhibits promising anticancer properties. Various derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. Research indicates that pyrimidine derivatives can induce apoptosis in cancer cells through multiple pathways.
Case Study: Cytotoxic Effects
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549)
- Mechanism : Induction of apoptosis via mitochondrial pathways
- Study Reference :
Anti-inflammatory Effects
Pyrimido[1,2-a]indole derivatives have been evaluated for their anti-inflammatory activities. The compound 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl- has shown potential as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
Case Study: COX Inhibition
- Target Enzyme : Cyclooxygenase (COX)
- Effectiveness : Significant reduction in inflammatory markers
- Study Reference :
Synthesis and Structural Analysis
The synthesis of pyrimido[1,2-a]indole derivatives involves various methods that yield high purity and yield rates. Structural elucidation through techniques such as X-ray crystallography has provided insights into the electronic properties and stability of these compounds.
Synthesis Overview
| Method | Yield (%) | Key Features |
|---|---|---|
| Condensation | 85% | Simple reaction setup |
| Cyclocondensation | 90% | High selectivity for desired products |
| X-ray Crystallography | - | Confirmed structural integrity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hypoglycemic Activity: Pyrimido[1,2-a]indoles
Pyrimido[1,2-a]indoles are extensively studied for their oral hypoglycemic effects. A seminal study (PMID: 1560431) evaluated substitutions at the 10-position (e.g., alkoxyalkyl, alkyl, aryl) and 3,3-dialkyl groups . Key findings include:
- 10-Hydroxy derivatives : Moderate activity (~30–40% reduction in blood glucose at 100 mg/kg in rats).
- 10-Aryl derivatives : Enhanced activity due to improved lipophilicity and membrane permeability.
- 3,3-Dimethyl substitution : Increased metabolic stability compared to unsubstituted analogs.
Comparison with Compound X :
- The dimethylamino group introduces polarity, possibly balancing hydrophobicity for optimal absorption.
Table 1: Hypoglycemic Activity of Pyrimido[1,2-a]indoles
| Compound | Substituent (Position) | Blood Glucose Reduction (%) | Reference |
|---|---|---|---|
| 10-Hydroxy | 10-OH | 30 | |
| 10-p-Tolyl | 10-Aryl | 55 | |
| Compound X | 10a-Ethenyl-DMAP | Predicted: 50–60 | — |
Neurotropic Activity: Pyrido[1,2-a]pyrimidines and Azepines
Pyrido[1,2-a]pyrimidines exhibit anticonvulsant activity by antagonizing pentylenetetrazole-induced seizures. A study on pyridofuro[3,2-d]pyrrolo[1,2]pyridines (e.g., 6k and 7h ) revealed:
Comparison with Compound X :
- The 4-(dimethylamino)phenyl group may act as a hydrogen bond donor/acceptor, mimicking the electron-rich furyl substituents in neuroactive analogs.
- The tetrahydro framework could reduce CNS penetration compared to fully aromatic systems.
Anti-inflammatory and Antimicrobial Activity: Pyrimido[1,2-a]benzimidazoles
Pyrimido[1,2-a]benzimidazoles (e.g., 4a-j ) demonstrate dual anti-inflammatory and antimicrobial effects:
Comparison with Compound X :
- The dimethylamino group in Compound X is electron-donating, which may favor anti-inflammatory over antimicrobial activity.
- Structural rigidity from the fused indole core could limit conformational flexibility compared to benzimidazole derivatives.
Q & A
Q. What synthetic methodologies are effective for preparing pyrimidoindolone derivatives, and how can reaction conditions be optimized?
Pyrimidoindolones are typically synthesized via cyclocondensation reactions. For example, triethylamine-catalyzed reactions in dimethylformamide (DMF) at 120°C for 10 hours can yield substituted derivatives, with aldehydes and 3-amino-1,2,4-triazole as key precursors . Microwave-assisted synthesis using guanidine hydrochloride (GuHCl) as a catalyst under solvent-free conditions improves reaction efficiency, reducing time and increasing yields (e.g., ~80% for pyrimido[1,2-a]benzimidazoles) . Optimization involves adjusting temperature, pH, and catalyst loading to minimize side products.
Q. How can researchers reliably quantify oxidative DNA adducts like M1G in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with pentafluorobenzyl hydroxylamine (PFBHA) derivatization is the gold standard for M1G detection. This method achieves sensitivity down to 0.8 adducts per 10^8 nucleotides by selectively tagging M1G with PFBHA, followed by solid-phase extraction and isotopic dilution analysis . Key controls include using antioxidant-supplemented buffers (e.g., TEMPO) during DNA isolation to prevent artifactual oxidation .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported oxidative DNA damage levels across studies?
Contradictions often arise from DNA isolation artifacts. For example, phenol-based extraction methods may overestimate M1G due to residual lipid peroxidation byproducts, while salting-out protocols (e.g., NaCl/NaI precipitation) yield more consistent results . Rigorous validation includes:
Q. How does the subcellular distribution of pyrimidoindolone derivatives influence their biological activity?
Mitochondrial targeting enhances therapeutic potential for ROS-related diseases. For instance, pyrimido[1,2-a]pyrimidinone derivatives show anticancer activity by disrupting mitochondrial electron transport, verified via oxygen consumption rate (OCR) assays and cytochrome c release measurements . Subcellular localization can be tracked using fluorescent probes (e.g., THK-565, a pyrimidoindolone-based NIR probe) in live-cell imaging .
Q. What mechanisms underlie secondary DNA damage formation from pyrimidoindolone precursors?
Secondary lesions like M1G arise via malondialdehyde (MDA), a lipid peroxidation product. MDA reacts with deoxyguanosine to form M1G adducts, which are mutagenic due to helix distortion and error-prone repair. In vitro models using MDA-treated DNA and repair-deficient cell lines (e.g., XPA⁻/⁻) confirm this pathway . Quantum chemical calculations further reveal adduct stability and repair enzyme interactions .
Q. How can in vivo imaging techniques validate the biodistribution of pyrimidoindolone-based probes?
Near-infrared fluorescence (NIRF) probes like THK-565 enable real-time tracking in Alzheimer’s disease models. Intravenous administration followed by ex vivo brain section analysis confirms amyloid-β plaque binding, with signal specificity validated via competitive inhibition assays using unlabeled compounds .
Methodological Considerations
- Artifact Mitigation : Use HEPES-buffered phenol (pH 8.0) instead of Tris to prevent M1G loss via amine adduction .
- Data Reproducibility : Standardize DNA isolation protocols (e.g., Method E: HEPES-buffered phenol/Sevag extraction) across labs .
- Advanced Analytics : Combine XRD for structural elucidation with molecular dynamics simulations to predict adduct mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
